molecular formula C19H22N2O5 B10971568 Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate

Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate

Cat. No.: B10971568
M. Wt: 358.4 g/mol
InChI Key: CQEBAAGJDQCBJD-UHFFFAOYSA-N
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Description

Methyl 2-({[(3,4-dimethoxyphenethyl)amino]carbonyl}amino)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(3,4-dimethoxyphenethyl)amino]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(3,4-dimethoxyphenethyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-({[(3,4-dimethoxyphenethyl)amino]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[(3,4-dimethoxyphenethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]benzoate

InChI

InChI=1S/C19H22N2O5/c1-24-16-9-8-13(12-17(16)25-2)10-11-20-19(23)21-15-7-5-4-6-14(15)18(22)26-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23)

InChI Key

CQEBAAGJDQCBJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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